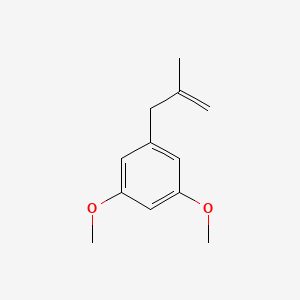
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 2-methyl-1-propene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative of 3,5-dimethoxyphenyl with a suitable alkene precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond in the propene moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of brominated derivatives.
科学研究应用
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . The compound’s interaction with cellular enzymes and receptors can modulate various biochemical pathways, contributing to its observed biological activities .
相似化合物的比较
Similar Compounds
3,5-Dimethoxyphenylacetonitrile: Shares the 3,5-dimethoxyphenyl group but differs in the functional group attached to the phenyl ring.
3’,5’-Dimethoxyacetophenone: Contains a similar phenyl group with methoxy substituents but has a different core structure.
3,5-Dimethylphenyl isocyanate: Similar in having a substituted phenyl ring but with different substituents and functional groups.
Uniqueness
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a 3,5-dimethoxyphenyl group with a 2-methyl-1-propene moiety sets it apart from other similar compounds, making it a valuable compound for various research applications .
属性
IUPAC Name |
1,3-dimethoxy-5-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)5-10-6-11(13-3)8-12(7-10)14-4/h6-8H,1,5H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKPTZAURBAFLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572601 |
Source


|
| Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204846-44-6 |
Source


|
| Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




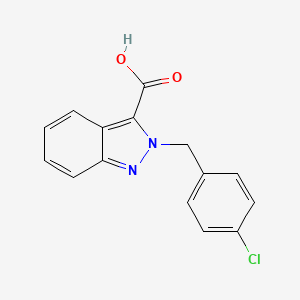
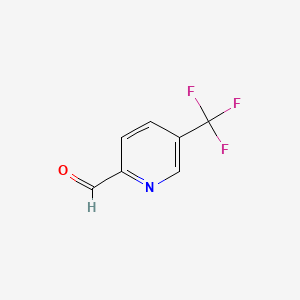
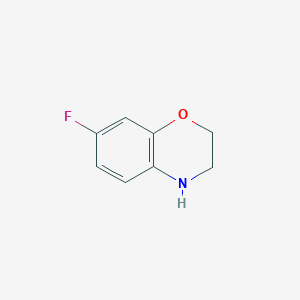
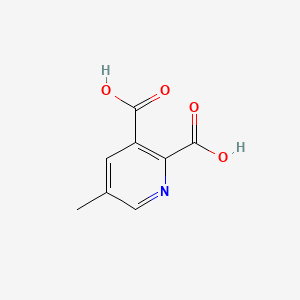
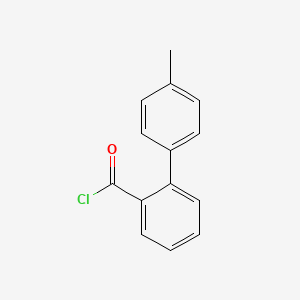
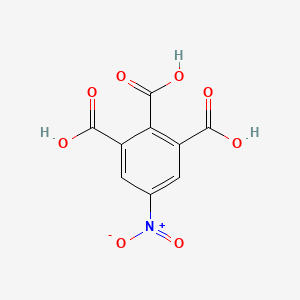
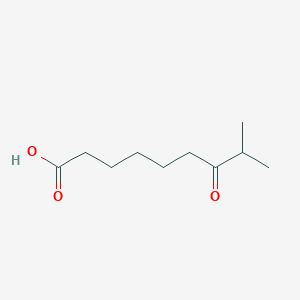
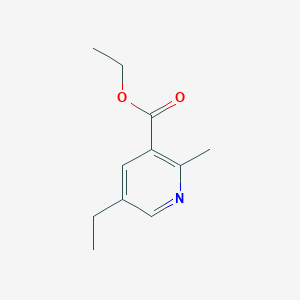

![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)
